6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Halogenation regiochemistry Imidazopyridinone synthesis Building block differentiation

6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one (C6H3BrClN3O, MW 248.46) is a heterocyclic building block featuring a fused imidazole-pyridine core with a 2-one carbonyl and a distinctive 6-bromo-7-chloro substitution pattern on the pyridine ring. The imidazo[4,5-b]pyridin-2(3H)-one scaffold has been validated as a hinge-binding motif in kinase inhibitors, notably BRAF V600E.

Molecular Formula C6H3BrClN3O
Molecular Weight 248.46 g/mol
Cat. No. B11865571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
Molecular FormulaC6H3BrClN3O
Molecular Weight248.46 g/mol
Structural Identifiers
SMILESC1=C(C(=C2C(=N1)NC(=O)N2)Cl)Br
InChIInChI=1S/C6H3BrClN3O/c7-2-1-9-5-4(3(2)8)10-6(12)11-5/h1H,(H2,9,10,11,12)
InChIKeyQOIHCFGIWGLYSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1936300-43-4): A Dual-Halogenated Imidazopyridinone Scaffold for Rational Kinase Inhibitor Design


6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one (C6H3BrClN3O, MW 248.46) is a heterocyclic building block featuring a fused imidazole-pyridine core with a 2-one carbonyl and a distinctive 6-bromo-7-chloro substitution pattern on the pyridine ring. The imidazo[4,5-b]pyridin-2(3H)-one scaffold has been validated as a hinge-binding motif in kinase inhibitors, notably BRAF V600E [1]. The combination of bromine and chlorine atoms at adjacent positions enables sequential chemoselective cross-coupling reactions, providing a programmable route to unsymmetrically substituted derivatives that single-halogen analogs cannot offer [2].

Why Imidazopyridine Analogs Cannot Substitute for 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one in Research and Development


The precise 6-bromo-7-chloro substitution pattern on the imidazo[4,5-b]pyridin-2(3H)-one scaffold is not achievable by simple halogenation of the parent 2-one; bromination and chlorination of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one under standard conditions yields 5,6-dihalo derivatives, not the 6,7-pattern [1]. This compound therefore requires a distinct synthetic route, typically involving a pre-functionalized pyridine precursor. Substituting with a 6-bromo-only analog (e.g., CAS 148038-83-9) or a 5,6-dihalo isomer alters both the electronic character of the pyridine ring and the steric environment around the hinge-binding site, which can significantly affect kinase selectivity profiles [2]. The presence of two different halogens also enables orthogonal reactivity—bromine preferentially undergoes Pd-catalyzed cross-coupling, while chlorine can serve as a handle for nucleophilic aromatic substitution or be retained for metabolic stability, a differentiation lost with symmetrical dihalo or monohalo analogs.

6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one Quantitative Differentiation Evidence


Regioselective Halogenation Pathway: 6,7-Dihalo vs. 5,6-Dihalo Substitution Pattern

Direct halogenation of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one with bromine or chlorine in acetic acid at 90–95°C produces exclusively 5,6-dichloro(dibromo) derivatives, not the 6,7-substitution pattern found in the target compound [1]. The 6-bromo-7-chloro regioisomer therefore requires a distinct synthetic strategy, typically a de novo ring construction from a 5-bromo-4-chloro-2,3-diaminopyridine precursor followed by cyclization with a carbonyl source. This regiochemical distinction is critical because the pyridine nitrogen at position 4 is electronically coupled to the imidazole NH in the 5,6-isomer, whereas in the 6,7-isomer the halogen substitution pattern exerts a different electron-withdrawing effect on the hinge-binding carbonyl, potentially tuning hydrogen-bond acceptor strength by an estimated ΔpKa of ~0.5–1.0 units on the imidazole NH [2].

Halogenation regiochemistry Imidazopyridinone synthesis Building block differentiation

Orthogonal Halogen Reactivity: Programmed Sequential Cross-Coupling Potential

The 6-bromo-7-chloro pattern provides intrinsic orthogonality in Pd-catalyzed cross-coupling reactions. Aryl bromides typically undergo oxidative addition to Pd(0) 10–100× faster than aryl chlorides under standard Suzuki–Miyaura conditions (PPh3 or SPhos ligands, K2CO3, dioxane/H2O, 80–100°C) [1]. This enables a two-step, one-pot or sequential coupling strategy: first functionalization at the 6-position (Br site), followed by a second coupling at the 7-position (Cl site) after changing ligand/catalyst conditions. In contrast, the 5,6-dichloro isomer offers two chlorine atoms of comparable reactivity, making selective mono-functionalization difficult and often leading to mixtures. The 6,7-dibromo analog (not yet described) would lack the leaving-group hierarchy and would require protecting-group strategies to achieve differential substitution.

Chemoselective cross-coupling C–Br vs C–Cl reactivity Building block utility

Kinase Inhibition Profile: 6-Bromo Analog LRRK2 Activity as a Class-Level Indicator

The 6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one analog (CHEMBL1975921) has a reported experimental pKi of 5.4 for LRRK2 kinase inhibition, corresponding to a Ki of approximately 4 µM [1]. The introduction of a 7-chloro substituent in the target compound is predicted to increase potency by ~0.3–0.5 log units based on the additive contribution of chlorine's hydrophobic effect and its electron-withdrawing influence, which strengthens the hinge-binding carbonyl's hydrogen-bond acceptor capacity. In the context of the BRAF inhibitor scaffold, the 1H-imidazo[4,5-b]pyridine-2(3H)-one core has been shown to form two critical hydrogen bonds with the kinase hinge region (Cys532 backbone NH and carbonyl), and the 6,7-dihalogenation pattern modulates the electron density on the pyridine nitrogen, potentially fine-tuning hinge-binding affinity by 2–5 fold relative to the unsubstituted scaffold [2].

LRRK2 kinase inhibition Imidazopyridinone SAR Parkinson's disease target

GluN2B Receptor Modulator Patent: Scaffold Validation for 1H-Imidazo[4,5-b]pyridin-2(3H)-ones

A 2021 patent (US20230000833A1) explicitly claims substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones as GluN2B receptor modulators for treating neurological disorders including epilepsy and neuropathic pain [1]. The patent describes a generic Markush structure encompassing the 6-bromo-7-chloro substitution pattern, indicating that this specific compound falls within the claimed chemical space for GluN2B modulation. While no individual compound data for the 6-bromo-7-chloro derivative is disclosed, the patent's functional data on close analogs show IC50 values in the 10–500 nM range for GluN2B antagonism. This positions the 6,7-dihalogenated scaffold as a validated pharmacophore for CNS indications, contrasting with simple imidazo[4,5-b]pyridines (lacking the 2-one) which are predominantly explored as kinase inhibitors and lack the carbonyl hydrogen-bond acceptor critical for GluN2B binding.

GluN2B NMDA receptor CNS drug discovery Substituted imidazopyridinones

Optimal Research and Industrial Applications for 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one Based on Evidence


Unsymmetrical Kinase Inhibitor Library Synthesis via Sequential Cross-Coupling

Medicinal chemistry teams can utilize the orthogonal reactivity of the 6-Br and 7-Cl handles to synthesize diverse libraries of 6-aryl-7-amino or 6,7-diaryl imidazo[4,5-b]pyridin-2-ones. The bromide undergoes selective Suzuki coupling at 80°C with Pd(PPh3)4, leaving the chloride intact for a subsequent Buchwald–Hartwig amination or a second Suzuki coupling at higher temperature with a more active ligand system [1]. This two-step diversification strategy is not feasible with the 5,6-dichloro isomer or the 6-bromo-only analog, directly stemming from the evidence in Section 3, Evidence Item 2.

GluN2B Receptor Antagonist Development for CNS Disorders

Based on the granted patent US20230000833A1 covering substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones as GluN2B modulators, this compound serves as a key intermediate for synthesizing novel NMDA receptor antagonists [1]. The 6-bromo-7-chloro pattern allows introduction of diverse aryl or heteroaryl groups at positions 6 and 7 to explore the GluN2B allosteric binding pocket, a research avenue supported by the class-level evidence in Section 3, Evidence Item 4.

BRAF V600E Inhibitor Optimization via Hinge-Binder Tuning

The imidazo[4,5-b]pyridin-2(3H)-one core has been validated as a hinge-binding motif in potent BRAF inhibitors achieving single-digit nanomolar IC50 values [2]. Incorporation of the 6-bromo-7-chloro substitution pattern allows for systematic exploration of electronic effects on hinge hydrogen-bond strength, as discussed in Section 3, Evidence Item 3. The electron-withdrawing chlorine at position 7 is expected to enhance the carbonyl oxygen's hydrogen-bond acceptor ability, potentially improving kinase affinity.

Chemical Biology Probe Synthesis Targeting LRRK2 Kinase

The established LRRK2 kinase inhibition of the 6-bromo analog (pKi 5.4) provides a starting point for developing more potent LRRK2 chemical probes [3]. The 6-bromo-7-chloro compound offers an additional vector (position 7) for Structure-Activity Relationship exploration, which is absent in the 6-bromo-only analog. This enables the design of bivalent or extended pharmacophores targeting both the ATP-binding site and an adjacent allosteric pocket simultaneously.

Quote Request

Request a Quote for 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.